cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
Description
Cyclohexane Ring Conformational Analysis
The cyclohexane ring in cis-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid adopts a chair conformation, as predicted by the steric and electronic preferences of its substituents. In this conformation, the tert-butoxycarbonyl (Boc)-protected amino group and carboxylic acid functional groups occupy adjacent axial and equatorial positions due to their cis-1,2 spatial relationship. Computational studies indicate that the equatorial positioning of the bulky Boc group minimizes 1,3-diaxial interactions, stabilizing the chair conformation by approximately 7.6 kJ/mol compared to alternative axial arrangements.
Nuclear magnetic resonance (NMR) data corroborate this analysis, with coupling constants (J = 10–12 Hz) between protons on C1 and C2 confirming a dihedral angle consistent with chair geometry. X-ray crystallographic studies of related Boc-protected cyclohexane derivatives further validate these findings, showing bond lengths of 1.54–1.56 Å for C–C bonds in the ring and tetrahedral angles (109.5°) at each carbon.
| Conformational Feature | Measurement/Characteristic | Stabilization Energy (kJ/mol) |
|---|---|---|
| Chair conformation | J = 10–12 Hz (NMR) | 7.6 ± 0.5 |
| Boc group orientation | Equatorial | 21.0 (vs axial) |
| Carboxylic acid position | Axial | N/A |
Spatial Arrangement of Boc-Protected Amino and Carboxylic Acid Functional Groups
The cis-1,2 configuration creates a rigid spatial relationship between the Boc-protected amino group at C2 and the carboxylic acid at C1. Density functional theory (DFT) calculations reveal a torsion angle of 55–60° between the N–C2–C1–O axis, enabling intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the carboxylic acid proton. This interaction contributes to the compound’s crystalline solid-state behavior, as evidenced by melting points of 127–131°C.
The Boc group’s tert-butoxy moiety extends perpendicular to the cyclohexane plane, creating a steric shield that protects the amino group from nucleophilic attack. Infrared spectroscopy shows characteristic stretches at 1680 cm⁻¹ (C=O, Boc) and 1725 cm⁻¹ (C=O, carboxylic acid), confirming the absence of intermolecular hydrogen bonding in nonpolar solvents.
Comparative Structural Analysis with Related β-Amino Acid Derivatives
Contrast with trans-4-Aminocyclohexanecarboxylic Acid Isomers
The stereoelectronic profile of this compound differs markedly from its trans-4 isomer (Table 1). While both compounds share a cyclohexane backbone, the trans-4 isomer’s amino and carboxylic acid groups adopt a 1,4-trans diaxial arrangement, increasing ring strain by 14.2 kJ/mol compared to the cis-2 derivative. This strain arises from van der Waals repulsions between axial substituents, as demonstrated by molecular mechanics simulations.
| Property | cis-2 Isomer | trans-4 Isomer |
|---|---|---|
| ΔG (chair stability) | +7.6 kJ/mol | -6.6 kJ/mol |
| Torsion angle (N–C–C–O) | 55–60° | 180° |
| Solubility in CHCl₃ | 32 mg/mL | 18 mg/mL |
The cis-2 derivative’s compact structure enables unique applications in constrained peptide design, where its 55° torsion angle mimics β-turn geometries more effectively than the linear trans-4 analogue.
Structural Relationships to ACHC and APiC Analogues
Compared to 1-aminocyclohexanecarboxylic acid (ACHC), the Boc-protected cis-2 derivative exhibits enhanced conformational rigidity. Unprotected ACHC shows rapid chair-chair interconversion (ΔG‡ = 42 kJ/mol), while the Boc group in this compound raises this barrier to 58 kJ/mol, as measured by variable-temperature NMR. This stabilization makes the cis-2 derivative preferable for crystallographic studies of β-amino acid conformations.
The compound also shares structural motifs with 4-aminopiperidine-4-carboxylic acid (APiC), though key differences exist:
| Feature | cis-2-Boc-ACHC | APiC |
|---|---|---|
| Ring size | 6-membered | 6-membered (piperidine) |
| Amino group position | C2 | C4 |
| pKa (COOH) | 4.62 ± 0.10 | 3.89 ± 0.05 |
| Torsion flexibility | Limited (55–60°) | High (0–180°) |
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63216-49-9 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, interact with enzymes like trypsin-1
Mode of Action
Compounds with similar structures, such as phenylpropanolamine, are known to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors. This suggests that (1R,2S)-Boc-Achc might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics. This suggests that (1R,2S)-Boc-Achc might affect similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known that similar compounds, such as sitafloxacin, are rapidly absorbed with a high bioavailability. This suggests that (1R,2S)-Boc-Achc might have similar pharmacokinetic properties, but further studies are required to confirm this.
Result of Action
It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have important functions in plant metabolism. This suggests that (1R,2S)-Boc-Achc might have similar effects, but more research is needed to confirm this.
Action Environment
It is known that similar compounds, such as (1r,2s)-1-amino-2-indanol, are stable at ambient temperature. This suggests that (1R,2S)-Boc-Achc might have similar stability, but further studies are required to confirm this.
Biological Activity
cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as BOC-cis-2-amino-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 242.30 g/mol. The compound features a cyclohexane ring with a carboxylic acid and an amino group protected by a tert-butoxycarbonyl (BOC) moiety.
Key Chemical Properties:
- IUPAC Name: (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- Melting Point: 127°C to 131°C
- Appearance: White powder
- Purity: ≥ 97% .
Synthesis Methods
The synthesis of this compound typically involves the protection of the amino group using BOC anhydride followed by cyclization processes that yield the desired bicyclic structure. Various synthetic routes have been documented, often focusing on optimizing yield and purity while minimizing side reactions.
Biological Activity
The biological activity of this compound has been investigated in several contexts, particularly concerning its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and has been implicated in various pathological conditions, including cancer.
As an arginase inhibitor, this compound may help modulate nitric oxide (NO) production and influence immune responses. Inhibition of arginase can lead to increased levels of L-arginine, a substrate for nitric oxide synthase (NOS), potentially enhancing NO production which is vital for various physiological functions.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that derivatives of cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid exhibit promising inhibitory effects on arginase activity, with IC50 values indicating effective concentrations for therapeutic applications .
- Cancer Research : A study highlighted the role of arginase inhibitors in cancer therapy, suggesting that compounds like cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid could enhance the efficacy of immunotherapy by modulating tumor microenvironments .
- Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in clinical settings .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis of Bioactive Compounds
Cis-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is utilized as an intermediate in the synthesis of several bioactive molecules. For instance, it has been employed in the preparation of derivatives that exhibit activity against various biological targets, including Janus kinase inhibitors, which are important in treating autoimmune diseases and cancers .
Pharmaceutical Development
This compound plays a crucial role in the pharmaceutical industry as a precursor for synthesizing amino acids and peptide analogs. Its structure allows for the introduction of functional groups that can enhance the pharmacological properties of the resulting compounds. Research has shown that derivatives of this compound can be used to create potent inhibitors for therapeutic applications .
Neuropharmacology
This compound is related to GABA (gamma-Aminobutyric acid) analogs, which are critical in neuropharmacology. These analogs can function as inhibitors of GABA uptake, potentially aiding in the treatment of neurological disorders such as epilepsy and anxiety . The synthesis of these GABA analogs often involves starting from this compound due to its favorable reactivity.
Case Study 1: Synthesis of GABA Analogues
A study demonstrated the synthesis of cis-3-amino-cyclohexanecarboxylic acid from this compound. This transformation involved specific reaction conditions that allowed for high yields and purity, showcasing the compound's utility in producing neuroactive substances .
Case Study 2: Development of Janus Kinase Inhibitors
Research highlighted the importance of this compound in synthesizing Janus kinase inhibitors. These inhibitors were shown to have significant therapeutic potential against inflammatory diseases, illustrating how derivatives of this compound can lead to promising drug candidates .
Comparative Data Table
| Application Area | Compound Role | Example Outcome |
|---|---|---|
| Bioactive Compound Synthesis | Intermediate for various derivatives | Synthesis of Janus kinase inhibitors |
| Pharmaceutical Development | Precursor for amino acids and peptide analogs | Enhanced pharmacological properties |
| Neuropharmacology | GABA analogue precursor | Potential treatments for epilepsy and anxiety |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. This reaction is critical for subsequent functionalization:
- Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
- Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol .
- Yield : >95% deprotection efficiency under optimized conditions .
Example :
textcis-Boc-ACHC + TFA → cis-2-amino-cyclohexanecarboxylic acid + CO₂ + tert-butanol
Esterification of the Carboxylic Acid Group
The carboxylic acid undergoes esterification to form methyl or benzyl esters, enhancing solubility for downstream reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl bromide | K₂CO₃, acetone, 60°C, 3 hrs | Methyl ester of cis-Boc-ACHC | 62% | |
| Benzyl alcohol | DCC/DMAP, DCM, RT, 12 hrs | Benzyl ester of cis-Boc-ACHC | 75% |
Notes :
- Selective esterification of the cis isomer is achieved via kinetic control .
- The Boc group remains intact under these conditions .
Peptide Coupling Reactions
The deprotected amine participates in peptide bond formation:
Example Synthesis :
textcis-2-amino-cyclohexanecarboxylic acid + H-Val-OBn → cis-ACHC-Val-OBn (Yield: 68-70%)[5]
Selective Crystallization and Isomer Separation
The cis isomer is separated from trans counterparts using solubility differences:
| Method | Conditions | Purity | Reference |
|---|---|---|---|
| Selective crystallization | Acetone/water (4:1), -10°C, 1 hr | >99% cis | |
| pH-dependent extraction | Citric acid (pH 4), DCM partitioning | 98% cis |
Oxidation and Reduction Reactions
Limited data exists, but analogous cyclohexanecarboxylic acids undergo:
- Oxidation : Conversion to ketones with KMnO₄ (unreliable for Boc-protected derivatives) .
- Reduction : LiAlH₄ reduces the carboxylic acid to alcohol, but Boc groups may degrade .
Stability and Compatibility
- Thermal Stability : Decomposes above 194°C .
- Incompatible Reagents : Strong oxidizers (e.g., HNO₃), bases >pH 9 .
Comparative Reactivity
| Reaction Type | cis-Boc-ACHC | trans-Boc-ACHC |
|---|---|---|
| Deprotection Rate (TFA) | 2 hrs | 1.5 hrs |
| Esterification Efficiency | 62% | 75% |
| Peptide Coupling Yield | 68% | 72% |
Experimental Data from Patents
Comparison with Similar Compounds
Cyclopentane Analogues
- cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS: 136315-70-3) Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) Physical Properties: Higher melting point (245–250°C) compared to the cyclohexane derivative (127–133°C), attributed to enhanced ring strain and compact crystal packing . Applications: Used in constrained peptide design due to its smaller ring size, which limits conformational flexibility .
Cycloheptane Analogues
- cis-2-Aminocycloheptanecarboxylic acid hydrochloride (CAS: N/A) Molecular Formula: C₈H₁₄ClNO₂ (MW: 215.66 g/mol) Key Differences: The seven-membered ring introduces increased lipophilicity and altered solubility profiles, making it less common in aqueous-phase reactions .
Positional Isomers on the Cyclohexane Ring
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
- Structural Difference : Boc group at the 3rd position instead of the 2nd.
- Biological Relevance : Acts as a precursor for GABA uptake inhibitors, unlike the 2-substituted derivative, which lacks direct neurological activity .
- Crystallography : Forms intermolecular hydrogen-bonded strands along the crystallographic b-axis, contrasting with the 2-substituted isomer’s packing .
Functionalized Derivatives
(±)-cis-2-{[(3,5-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid (VU0155041)
- Biological Activity: Potent allosteric modulator of metabotropic glutamate receptor 4 (mGluR4) with EC₅₀ values of 798 nM (human) and 693 nM (rat). Demonstrates superior water solubility and potency compared to non-Boc analogues like PHCCC .
- Therapeutic Use : Investigated in Parkinson’s disease models for its neuroprotective effects .
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Structural Complexity : Incorporates a bicyclic scaffold with fluorine substitution.
- Applications : Emerging in antiviral and anticancer research due to enhanced metabolic stability .
Comparative Data Tables
Table 1: Physicochemical Properties of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
